molecular formula C23H32N2O2 B4907048 1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine

1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine

Cat. No.: B4907048
M. Wt: 368.5 g/mol
InChI Key: BEGOJDQZBKPQOY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine typically involves multi-step organic reactions. One common route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution reactions:

    Butylation: The butan-2-yl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a tool for studying receptor interactions.

    Medicine: Potential therapeutic agent for conditions such as anxiety or depression.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine would depend on its specific interactions with biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
  • 1-(2-Methoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine

Uniqueness

1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-4-27-23-8-6-5-7-22(23)25-17-15-24(16-18-25)19(2)9-10-20-11-13-21(26-3)14-12-20/h5-8,11-14,19H,4,9-10,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGOJDQZBKPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(C)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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